4-Azatricyclo[4.4.0.03,8]decane
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Overview
Description
4-Azatricyclo[4.4.0.03,8]decane is a nitrogen-containing heterocyclic compound derived from the bicyclo[3.3.1]nonane framework. This compound is characterized by its unique structural features, which include a nitrogen atom integrated into the bicyclic system. The incorporation of nitrogen into the bicyclic framework imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.4.0.03,8]decane typically involves the reductive amination of bicyclo[3.3.1]nonane-2,6-dione with amines such as benzylamine or isopropylamine in the presence of sodium borohydride . This reaction proceeds with the formation of 1-hydroxy-2-(N-substituted)azatwistanes. For instance, refluxing 1-hydroxy-2-benzyl-2-azatwistane with acetic anhydride results in the ring opening to give 2-acetoxy-6-acetylbenzylaminobicyclo[3.3.1]nonane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Azatricyclo[4.4.0.03,8]decane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azatwistane framework can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Scientific Research Applications
4-Azatricyclo[4.4.0.03,8]decane has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Azatricyclo[4.4.0.03,8]decane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the azatwistane framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-Azatwistane: Another nitrogen-containing bicyclic compound with a similar structure but different substitution patterns.
2-Azetidine: A four-membered nitrogen-containing heterocycle with distinct reactivity and applications.
2-Azetidinone: Known for its role as a β-lactam, widely used in antibiotics.
Uniqueness of 4-Azatricyclo[4.4.0.03,8]decane: this compound is unique due to its bicyclic structure incorporating a nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing complex molecules and exploring new chemical and biological activities.
Properties
Molecular Formula |
C9H15N |
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Molecular Weight |
137.22 g/mol |
IUPAC Name |
4-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-8-5-10-9(7)4-6(1)8/h6-10H,1-5H2 |
InChI Key |
QPWQUIJTKHYECM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3C1CC2CN3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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